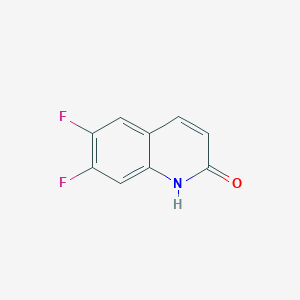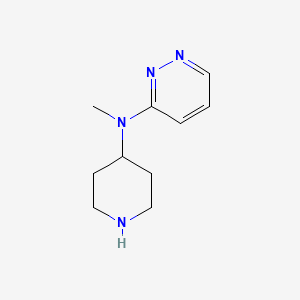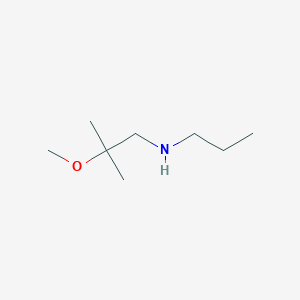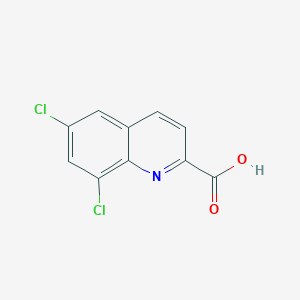
Cyano(propan-2-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyano(propan-2-yl)amine can be synthesized through several methods. One common approach involves the reaction of isopropylamine with cyanogen bromide (BrCN) under controlled conditions. The reaction typically proceeds as follows: [ \text{(CH3)2CHNH2} + \text{BrCN} \rightarrow \text{(CH3)2CHCNH2} + \text{HBr} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more scalable and cost-effective methods. For instance, the reaction of isopropylamine with acrylonitrile in the presence of a catalyst can yield the desired product: [ \text{(CH3)2CHNH2} + \text{CH2=CHCN} \rightarrow \text{(CH3)2CHCNH2} ]
Análisis De Reacciones Químicas
Types of Reactions: Cyano(propan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed:
Oxidation: Formation of nitriles or amides.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of various substituted amines or nitriles.
Aplicaciones Científicas De Investigación
Cyano(propan-2-yl)amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: this compound is used in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of cyano(propan-2-yl)amine involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the amine group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to diverse biological effects.
Comparación Con Compuestos Similares
Cyanoacetamide: Contains a cyano group and an amide group.
2-Cyanoethylamine: Contains a cyano group and an ethylamine group.
Cyanoacetylurea: Contains a cyano group and a urea moiety.
Uniqueness: Cyano(propan-2-yl)amine is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. The presence of both a cyano and an amine group on a propan-2-yl backbone allows for versatile chemical transformations and applications in various fields.
Propiedades
Fórmula molecular |
C4H8N2 |
|---|---|
Peso molecular |
84.12 g/mol |
Nombre IUPAC |
propan-2-ylcyanamide |
InChI |
InChI=1S/C4H8N2/c1-4(2)6-3-5/h4,6H,1-2H3 |
Clave InChI |
GYEOFMXQZPOQIX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(1S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine](/img/structure/B13202069.png)

![1-[4-(Trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]pyridazin-3-yl]ethan-1-one](/img/structure/B13202079.png)

![2-(1-Aminobutan-2-yl)bicyclo[4.1.0]heptan-2-ol](/img/structure/B13202105.png)

![2-[(Methylsulfanyl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid](/img/structure/B13202116.png)
![({2-[1-(Chloromethyl)cyclobutyl]ethoxy}methyl)benzene](/img/structure/B13202122.png)
![[1-(Chloromethyl)cyclobutyl]cyclohexane](/img/structure/B13202129.png)
